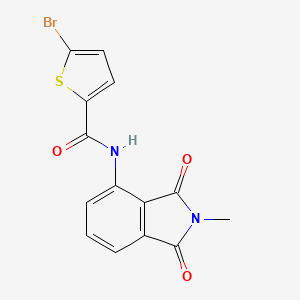

5-bromo-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-bromo-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide" is not directly described in the provided papers. However, the papers do discuss related compounds with structural similarities. For instance, the first paper examines a derivative of 2-thioxoimidazolidin-4-one, which shares a thiophene moiety with the compound . The second paper discusses thieno[3,2-b]thiophene-2-carboxylic acid derivatives, which are structurally related to thiophene carboxamide systems . These compounds are of interest due to their potential biological activities and their interactions with biological receptors such as GPR35.

Synthesis Analysis

Neither of the provided papers details the synthesis of "this compound". However, the synthesis of related compounds typically involves multi-step organic reactions, starting from basic thiophene derivatives and incorporating various functional groups through reactions such as amide bond formation, bromination, and cyclization .

Molecular Structure Analysis

The first paper provides an in-depth analysis of the molecular structure of a 2-thioxoimidazolidin-4-one derivative using X-ray crystallography . The molecule consists of a 2-thiohydantoin ring substituted at the N3-position by a thiophene-carboxamide system, which is relevant to the structure of the compound . The paper also discusses the rotational disorder within the thiophene ring, which could be a consideration for the compound of interest.

Chemical Reactions Analysis

The provided papers do not discuss specific chemical reactions involving "this compound". However, the chemical reactivity of such compounds can be inferred based on the functional groups present. The bromo substituent may participate in further substitution reactions, while the amide linkage could be involved in hydrolysis under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" are not directly reported in the provided papers. However, properties such as solubility, melting point, and stability can be predicted based on the known behaviors of similar compounds. For example, the presence of a bromine atom and an amide group suggests that the compound may have moderate solubility in polar solvents and exhibit typical amide hydrogen bonding in the solid state .

Applications De Recherche Scientifique

Synthesis and Photostabilization

The synthesis of thiophene derivatives, including structures similar to "5-bromo-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide," has been explored for applications such as photostabilizers for poly(vinyl chloride) (PVC). These materials are shown to significantly reduce the level of photodegradation in PVC films, highlighting their potential as additives for enhancing material stability against UV radiation damage (Balakit et al., 2015).

Functionalized Thiophene-Based Amides

Research into the synthesis of functionalized thiophene-based pyrazole amides via various catalytic approaches has revealed their structural features through computational applications and identified nonlinear optical properties. This highlights their potential in materials science, particularly in the development of compounds with specific electronic and optical characteristics (Kanwal et al., 2022).

Antiepileptic Activity of Phthalimide Derivatives

The synthesis of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives, related to the core structure of interest, has been studied for antiepileptic activity. This research underscores the therapeutic potential of such compounds, demonstrating significant efficacy in seizure threshold models, and providing a foundation for further investigation into their mechanisms of action and potential clinical applications (Asadollahi et al., 2019).

Antimicrobial Applications

A study on the facile synthesis of 5-(alkylidene)thiophen-2(5H)-ones, which are structurally related to the compound , has shown these compounds to possess antimicrobial properties. This suggests their potential use in developing new antimicrobial agents, highlighting the broad applicability of thiophene derivatives in addressing microbial resistance issues (Benneche et al., 2011).

Mécanisme D'action

References:

- Ou-Ichen, Z., Boussetta, A., Ouchetto, K., Hafid, A., Khouili, M., & Ouchetto, H. (2024). Insights into synthesis, reactivity, and biological activity of N-isoindoline-1,3-diones heterocycles: a systematic literature review. Journal of the Iranian Chemical Society, 21(4), 1453–1493

- Sigma-Aldrich. (n.d.). 2-Bromothiophene

- ChemicalBook. (2024). 2-溴-5-甲基噻吩

- Fazal, S., & Haq, I. U. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 41

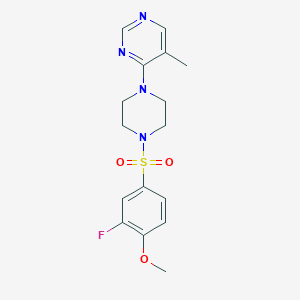

!Compound Structure

Image: Chemical structure of 5-bromo-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide.

Propriétés

IUPAC Name |

5-bromo-N-(2-methyl-1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O3S/c1-17-13(19)7-3-2-4-8(11(7)14(17)20)16-12(18)9-5-6-10(15)21-9/h2-6H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRIWVSGZSFTQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2529060.png)

![(Z)-3-(3-nitrophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2529065.png)

![N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]but-2-ynamide](/img/structure/B2529066.png)

![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2529067.png)

![N-[2-(4-Fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2529071.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2529072.png)

![[1,1'-Biphenyl]-2,2'-diyldiboronic acid](/img/structure/B2529079.png)